BenchChemオンラインストアへようこそ!

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

VEGFR-2 EGFR COX-2

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034342-50-0) is a synthetic pyrazole-urea derivative belonging to a pharmacologically privileged class of hybrid sorafenib/erlotinib/celecoxib analogs that simultaneously target VEGFR-2, EGFR (wild-type and T790 M), and COX-2. Its architecture—a central urea linker connecting a pyrazole-thiophene-ethyl arm to a naphthalen-1-ylmethyl terminus—is designed to exploit the additive binding interactions of each heterocyclic moiety, making it a candidate for multi-target anti-cancer and anti-inflammatory drug discovery programs.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 2034342-50-0
Cat. No. B2755462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
CAS2034342-50-0
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26)
InChIKeyBQIIDGXVBRHTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea: A Multi-Target Pyrazole-Urea Kinase Inhibitor Scaffold


1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea (CAS 2034342-50-0) is a synthetic pyrazole-urea derivative belonging to a pharmacologically privileged class of hybrid sorafenib/erlotinib/celecoxib analogs that simultaneously target VEGFR-2, EGFR (wild-type and T790 M), and COX-2 [1]. Its architecture—a central urea linker connecting a pyrazole-thiophene-ethyl arm to a naphthalen-1-ylmethyl terminus—is designed to exploit the additive binding interactions of each heterocyclic moiety, making it a candidate for multi-target anti-cancer and anti-inflammatory drug discovery programs [1].

Why 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea Cannot Be Replaced by Generic Pyrazole-Urea Analogs


Generic substitution among pyrazole-urea derivatives is unreliable because minor regioisomeric or heteroatom exchanges on the thiophene ring (e.g., 3-thienyl vs. 2-thienyl, or furan-2-yl) can drastically alter kinase selectivity, COX-2 inhibitory potency, and physicochemical properties such as lipophilicity and metabolic stability. The thiophene sulfur position influences the electron density of the pyrazole ring and the urea hydrogen-bonding geometry, directly modulating binding to the hinge region of VEGFR-2 and the allosteric pocket of EGFR(T790 M) [1]. Consequently, compounds that appear structurally similar may exhibit divergent multi-target profiles and cannot be considered functionally interchangeable without side-by-side, quantitative data [1].

Quantitative Differentiation Evidence for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea Relative to Its Closest Analogs


Multi-Target Kinase Inhibition Profile of the Pyrazole-Urea Scaffold (Class-Level Inference)

The pyrazole-urea chemotype to which 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea belongs demonstrates balanced inhibitory activity against VEGFR-2, EGFR(WT), EGFR(T790 M), and COX-2 in a single scaffold, as demonstrated by representative compounds 16a–l in Fadaly et al. (2024). The most potent compound in that series exhibited an IC50 of 0.12 μM against VEGFR-2, 0.08 μM against EGFR(WT), and 0.15 μM against COX-2, serving as a reference point for the class [1]. While direct data for the exact compound are not publicly available, the thiophene-3-yl substitution is predicted to fine-tune the electron-rich pyrazole ring, potentially improving selectivity over off-target kinases compared to 2-thienyl or phenyl analogs.

VEGFR-2 EGFR COX-2 Kinase inhibitor Pyrazole-urea

Thiophene-3-yl vs. Thiophene-2-yl Isomer Effect on Electronic and Steric Properties (Class-Level Inference)

The thiophene-3-yl isomer in the target compound positions the sulfur atom at the β-position of the thiophene ring, whereas the 2-thienyl isomer places it at the α-position. This regioisomerism alters the C–S bond dipole and ring electron density distribution: thiophene-3-yl is less conjugatively coupled to the pyrazole ring, resulting in a slightly higher LUMO energy and lower electrophilicity compared to thiophene-2-yl [1]. Such differences can translate into distinct kinase selectivity profiles, as kinase hinge-region binding is highly sensitive to the electronic character of the pendant heterocycle. The exclusive 3‑thienyl linkage therefore provides a unique electronic signature not available in the more commonly synthesized 2‑thienyl or phenyl analogs [1].

Thiophene isomer SAR Electronic effects Kinase selectivity

Differentiation from Furan-2-yl Analog: Sulfur vs. Oxygen Heteroatom Impact on Lipophilicity and Metabolic Stability

Replacement of the thiophene-3-yl group with a furan-2-yl group, as in the analog 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, introduces a more electronegative oxygen atom that increases polarity and reduces lipophilicity (clogP decrease of approx. 0.5–0.8 units) while also increasing susceptibility to CYP450-mediated oxidation. Thiophene is typically more metabolically stable than furan in oxidative environments, giving the target compound a longer predicted half-life in liver microsome assays [1]. In kinase inhibitor programs, excessively polar analogs often suffer from poor membrane permeability, making the sulfur-containing thiophene derivative a more favorable balance of solubility and permeability for cellular target engagement.

Furan vs. thiophene Lipophilicity Metabolic stability ADME

Naphthalen-1-ylmethyl vs. Naphthalen-2-ylmethyl Urea Derivatives: Impact on COX-2 Selectivity (Cross-Study Comparable)

Molecular docking studies on pyrazole-urea COX-2 inhibitors indicate that a naphthalen-1-ylmethyl substituent engages a deeper hydrophobic pocket in the COX-2 active site compared to the naphthalen-2-ylmethyl isomer, leading to stronger van der Waals contacts with Leu352 and Tyr385 [1][2]. In a related series of pyrazole-thiazole derivatives, the naphthalen-2-ylmethyl orientation shifted selectivity toward COX-1, whereas the 1-ylmethyl orientation favored COX-2 by approximately 3- to 5-fold [2]. Although the exact IC50 for the target compound has not been published, the regiochemical preference conferred by the 1‑naphthyl linkage is a consistent SAR trend across multiple chemical series.

Naphthalene substitution COX-2 selectivity Anti-inflammatory Docking

Best-Fit Research and Industrial Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea


Multi-Target Kinase Probe for Anti-Cancer Drug Discovery (VEGFR-2/EGFR/COX-2)

The compound serves as a single-molecule probe to simultaneously interrogate VEGFR-2, EGFR(WT), and EGFR(T790 M) kinase pathways alongside COX-2-mediated inflammation in tumor models. The balanced multi-target profile, inferred from the pyrazole-urea chemotype [1], enables researchers to assess the therapeutic concept of combined angiogenesis inhibition, EGFR blockade, and prostaglandin suppression without relying on multiple reference compounds.

Selective COX-2 Inhibitor Scaffold for Inflammation and Pain Research

The naphthalen-1-ylmethyl substitution pattern is associated with enhanced COX-2 selectivity relative to 2‑naphthyl or smaller aryl analogs [1][4]. This makes the compound a valuable starting point for developing peripherally restricted anti-inflammatory agents with reduced gastric ulcerogenicity, particularly in screening campaigns targeting chronic inflammatory diseases.

Chemical Biology Tool for Investigating Thiophene-Dependent Kinase Selectivity

The exclusive thiophene-3-yl substitution provides an electronically and sterically distinct probe compared to the 2‑thienyl and furan-2-yl isomers. Researchers studying the role of heterocycle electronics in kinase hinge binding can use this compound to map structure-selectivity relationships and validate computational docking predictions [2].

Metabolically Stable Lead Candidate for Pharmacokinetic Optimization

The sulfur-containing thiophene ring offers a better balance of lipophilicity and oxidative metabolic stability compared to oxygen-containing furan analogs [3]. This makes the compound a preferred scaffold for hit-to-lead optimization programs where oral bioavailability and sustained target engagement are critical success factors.

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.